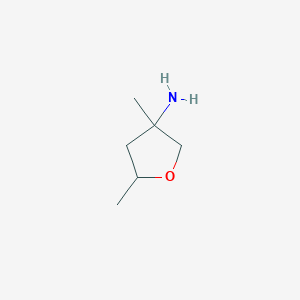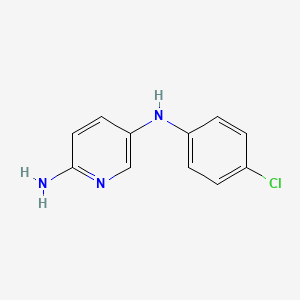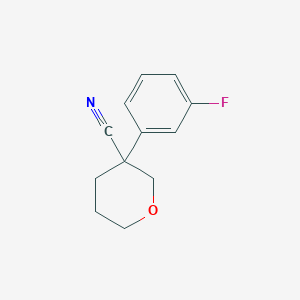
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13FN4. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a pyrimidine ring, which is further connected to an ethane-1,2-diamine moiety. It is used primarily in research settings for its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 5-fluoro-2,6-dimethylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with an appropriate solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom and the pyrimidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N1-(6,8-Difluoroquinolin-4-yl)ethane-1,2-diamine: Contains a quinoline ring with two fluorine atoms.
Uniqueness
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H13FN4 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
N'-(5-fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H13FN4/c1-5-7(9)8(11-4-3-10)13-6(2)12-5/h3-4,10H2,1-2H3,(H,11,12,13) |
Clé InChI |
BJCFZCWTQGJWSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C)NCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
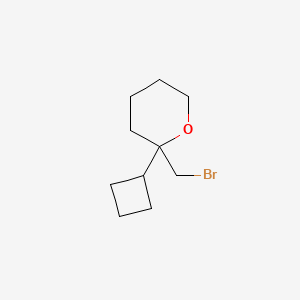
![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)
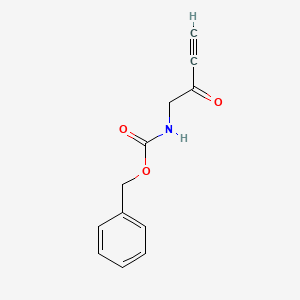
![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
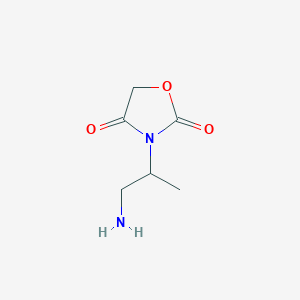

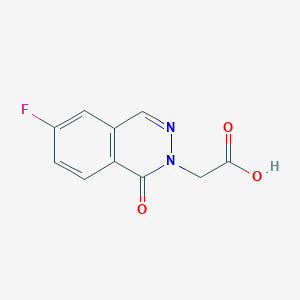
![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
